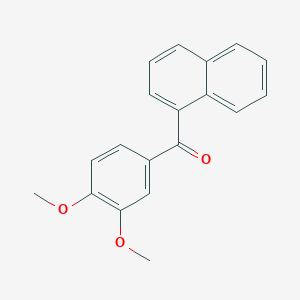

1-(3,4-Dimethoxybenzoyl)naphthalene

Description

1-(3,4-Dimethoxybenzoyl)naphthalene is a naphthalene derivative featuring a 3,4-dimethoxybenzoyl substituent at the 1-position of the naphthalene core. This compound is synthesized via the reaction of 3,4-dimethoxybenzoyl chloride with naphthalene derivatives under controlled conditions, as demonstrated in synthetic pathways for related antiviral agents .

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C19H16O3/c1-21-17-11-10-14(12-18(17)22-2)19(20)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3 |

InChI Key |

BWSJMUVGQAYZGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns: Positional Isomerism

- 1,4-Dimethoxynaphthalene (from walnut husk extracts): Found naturally in Juglans mandshurica husks, this compound lacks the benzoyl group but shares methoxy substituents. Its 1,4-dimethoxy configuration contributes to antimicrobial activity against plant pathogens (e.g., Pinus sylvestris blight) .

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene (CAS 5234-71-9):

Functional Group Variations

- 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine (CAS 946773-88-2): Replaces the naphthalene core with a piperidine ring. Application Contrast: While 1-(3,4-Dimethoxybenzoyl)naphthalene may serve as a scaffold for antiviral agents , the piperidine derivative could be optimized for central nervous system (CNS) targeting.

1-Nitronaphthalene :

Hydrogenated Derivatives

- 1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1): A bridged bicyclic compound with reduced aromaticity. The loss of full conjugation decreases stability but may enhance reactivity in Diels-Alder or cycloaddition reactions . Property Comparison: Unlike the fully aromatic target compound, this derivative’s strained structure could limit pharmaceutical utility but enable materials science applications.

Methyl-Substituted Analogs

- 1,2-Dimethylnaphthalene and 1,4-Dimethylnaphthalene (CAS 573-98-8, 571-58-4):

- Methyl groups are less polar than methoxy substituents, resulting in lower solubility in polar solvents. These compounds are primarily studied for environmental toxicity, with 1-methylnaphthalene showing significant hepatic and renal effects in toxicological profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dimethoxybenzoyl)naphthalene, and how can reaction conditions be optimized?

To synthesize 1-(3,4-Dimethoxybenzoyl)naphthalene, researchers can adapt protocols for analogous naphthalene derivatives. For example:

- Acylation : React 1-naphthol with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) and purify via column chromatography .

- Optimization : Vary reaction temperature (room temperature vs. reflux), stoichiometry, and catalyst (e.g., DMAP for acylation efficiency). Validate purity using HPLC or GC with columns like CP Sil 5 CB .

Q. How can researchers characterize the structural integrity and purity of 1-(3,4-Dimethoxybenzoyl)naphthalene?

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 of benzoyl, naphthalene coupling). Compare with computed spectra from tools like NIST Chemistry WebBook .

- Chromatography : Employ GC-MS (e.g., CP Sil 5 CB column, 50°C ramp) for purity assessment. Detect degradation products using retention indices and mass fragmentation patterns .

- Elemental Analysis : Verify molecular formula (C₁₉H₁₆O₃) via combustion analysis or high-resolution mass spectrometry .

Q. What solvent systems are suitable for studying the solubility and stability of 1-(3,4-Dimethoxybenzoyl)naphthalene?

- Solubility : Test in DMSO, DMF, or dichloromethane, as these are common for aromatic compounds. Measure saturation points via UV-Vis spectroscopy at λmax ~270–300 nm (naphthalene π→π* transitions) .

- Stability : Conduct accelerated degradation studies under varying pH, light, and temperature. Monitor via HPLC to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How do substituent positions on the naphthalene ring influence the reactivity of 1-(3,4-Dimethoxybenzoyl)naphthalene in Diels-Alder reactions?

- Mechanistic Insights : Substituents in the 1-position (naphthalene) enhance reactivity due to electron-donating effects, stabilizing transition states in concerted mechanisms. Use computational modeling (DFT) to compare activation energies for substituted vs. unsubstituted analogues .

- Experimental Validation : Synthesize derivatives (e.g., 2-substituted naphthalene) and measure reaction rates with dienophiles like N-methylmaleimide. Analyze regioselectivity via ¹H NMR .

Q. What in vitro models are appropriate for assessing the cytotoxicity of 1-(3,4-Dimethoxybenzoyl)naphthalene, and how should exposure parameters be standardized?

Q. How can discrepancies in toxicological data across species (e.g., rodents vs. humans) be resolved for 1-(3,4-Dimethoxybenzoyl)naphthalene?

- Interspecies Comparisons : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose metrics. Account for metabolic differences (e.g., CYP450 isoforms in rodents vs. humans) .

- Inclusion Criteria : Apply systematic review frameworks (Table B-1) to prioritize studies with defined exposure routes (inhalation/oral), endpoints (hepatic/renal effects), and peer-reviewed methodologies .

Q. What computational tools are available to predict the environmental fate of 1-(3,4-Dimethoxybenzoyl)naphthalene?

- Software : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation potential. Validate with experimental data from soil/water microcosm studies .

- Degradation Pathways : Model photolysis (UV-Vis spectra) and hydrolysis (pH-dependent) using Gaussian or COSMO-RS .

Data Analysis and Contradiction Resolution

Q. What strategies can address conflicting data on the compound’s metabolic pathways?

Q. How should researchers design studies to reconcile contradictory results in genotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.